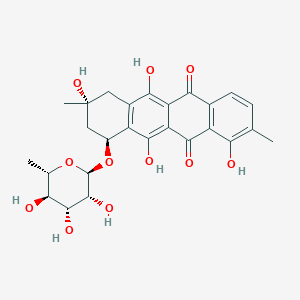

4-O,3'-O-didemethyl mutactimycin

Description

Properties

Molecular Formula |

C26H28O11 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(7S,9R)-4,6,9,11-tetrahydroxy-3,9-dimethyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H28O11/c1-8-4-5-10-14(17(8)27)22(32)16-15(19(10)29)20(30)11-6-26(3,35)7-12(13(11)21(16)31)37-25-24(34)23(33)18(28)9(2)36-25/h4-5,9,12,18,23-25,27-28,30-31,33-35H,6-7H2,1-3H3/t9-,12-,18-,23+,24+,25-,26+/m0/s1 |

InChI Key |

KFOKBTLLYXTWHL-OJPOHHCHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)O)O)(C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)O)O)(C)O)O)O)O |

Synonyms |

4-O,3'-O-didemethyl mutactimycin dimethyl mutactimycin |

Origin of Product |

United States |

Discovery and Isolation Methodologies of 4 O,3 O Didemethyl Mutactimycin

Microbial Strain Identification and Characterization

The production of 4-O,3'-O-didemethyl mutactimycin and its analogs has been attributed to several genera of Actinobacteria, with specific strains identified as key producers.

Nocardia transvalensis, a species of the genus Nocardia, has been identified as a producer of demethylated mutactimycins. gwdguser.de Specifically, the strain Nocardia transvalensis IFM 0456, a clinical isolate from the National Institute of Health in Bangkok, Thailand, was found to produce 4-O,3'-O-didemethyl mutactimycin. gwdguser.de This strain was maintained on a 2% glucose brain heart infusion (BHI) agar (B569324) for its cultivation. gwdguser.de The discovery of this compound from a pathogenic Nocardia strain highlights the diverse metabolic potential within this genus. gwdguser.de

In a parallel discovery, Streptomyces sp. GW 60/1571 was also found to produce 4-O,3'-O-didemethyl mutactimycin. gwdguser.de This strain, obtained from a soil microbiology laboratory collection in Germany, is characterized as an aerobic, Gram-positive, non-acid fast, filamentous bacterium that forms both substrate and aerial mycelia. gwdguser.de The identification of a Streptomyces strain as a producer is significant, as this genus is a well-known source of a vast array of antibiotics. nih.gov

While Nocardia and Streptomyces are directly linked to 4-O,3'-O-didemethyl mutactimycin, the broader mutactimycin family is also produced by other Actinomycetes, notably the genus Saccharothrix. nih.govjst.go.jp For instance, Saccharothrix sp. SA 103, isolated from a soil sample in an arid region of southern Algeria, was found to produce mutactimycin PR and mutactimycin C. nih.govjst.go.jp Another strain, Saccharothrix sp. S26, isolated from the rhizosphere of lupine plants in the Atacama Desert, produces a new analog, mutactimycin AP. nih.govmdpi.com These findings underscore the widespread distribution of mutactimycin biosynthesis pathways within the Actinobacteria. nih.govnih.gov

| Producer Organism | Produced Compound(s) | Source/Origin |

| Nocardia transvalensis IFM 0456 | 4-O,3'-O-didemethyl mutactimycin, 3'-O-demethyl mutactimycin | Clinical specimen, Thailand gwdguser.de |

| Streptomyces sp. GW 60/1571 | 4-O,3'-O-didemethyl mutactimycin, 3'-O-demethyl mutactimycin | Soil microbiology laboratory, Germany gwdguser.de |

| Saccharothrix sp. SA 103 | Mutactimycin PR, Mutactimycin C | Arid soil, Southern Algeria nih.govjst.go.jp |

| Saccharothrix sp. S26 | Mutactimycin AP | Rhizosphere of lupine plants, Atacama Desert nih.govmdpi.com |

Fermentation and Culture Conditions for Enhanced Metabolite Production

The production of 4-O,3'-O-didemethyl mutactimycin and related compounds is highly dependent on the specific fermentation conditions, which are optimized to maximize the yield of these secondary metabolites.

For the production of demethylated mutactimycins by Nocardia transvalensis IFM 0624, a seed broth was prepared by inoculating mycelial fragments into a medium containing glucose, glycerol (B35011), polypeptone, and meat extract (pH 7.0). gwdguser.de The subsequent cultivation was carried out on BHI agar supplemented with glucose and glycerol at 30°C for seven days. gwdguser.de

In the case of Streptomyces sp. GW 60/1571, the culture medium consisted of malt (B15192052) extract, yeast extract, and glucose, with the pH adjusted to 7.8 before sterilization. gwdguser.de The fermentation was conducted in Erlenmeyer flasks on a rotary shaker at 28°C for 72 hours. gwdguser.de

For Saccharothrix sp. SA 103, which produces other mutactimycins, fermentation was carried out to produce a red pigment containing the antibiotic compounds. nih.gov Similarly, Saccharothrix sp. S26 was cultured in tryptic soy broth at room temperature for three weeks, resulting in a deep red culture medium. nih.gov

| Parameter | Nocardia transvalensis IFM 0624 gwdguser.de | Streptomyces sp. GW 60/1571 gwdguser.de | Saccharothrix sp. S26 nih.gov |

| Medium Composition | Glucose, glycerol, polypeptone, meat extract | Malt extract, yeast extract, glucose | Tryptic soy broth |

| pH | 7.0 | 7.8 | Not specified |

| Temperature | 30°C | 28°C | Room Temperature |

| Duration | 7 days | 72 hours | 3 weeks |

| Cultivation Method | Agar plate culture | Rotary shaker | Static culture |

Extraction and Purification Strategies for Anthracycline Metabolites

The recovery and purification of 4-O,3'-O-didemethyl mutactimycin and its analogs from fermentation broths involve a series of extraction and chromatographic steps.

A general approach for extracting anthracyclines involves using organic solvents. For instance, cultures of Saccharothrix sp. have been extracted with an equal volume of ethyl acetate (B1210297). researchgate.net The organic layer is then dried and concentrated. researchgate.net

In the case of mutactimycin production from Saccharothrix sp. S26, the secondary metabolites were first adsorbed onto Diaion HP-20 resin. nih.gov The resin was then exhaustively extracted with methanol (B129727). nih.gov The resulting extract was dissolved in water and partitioned with dichloromethane. nih.govresearchgate.net

Further purification typically involves column chromatography. Silica gel chromatography is a common method, using solvent systems such as a mixture of chloroform (B151607) and methanol to separate the desired compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column is also a crucial technique for the final purification of mutactimycins. nih.gov

The final purified compounds are often characterized using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structures. gwdguser.dejst.go.jp

Structural Elucidation and Stereochemical Characterization of 4 O,3 O Didemethyl Mutactimycin

Spectroscopic Techniques for Structure Determination

The foundational step in characterizing a novel compound like 4-O,3'-O-didemethyl mutactimycin involves the use of sophisticated spectroscopic methods to piece together its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. nih.gov

NMR spectroscopy provides a detailed picture of the carbon-hydrogen framework of a molecule. For the structural elucidation of a related congener, mutactimycin AP, a comprehensive set of NMR experiments was conducted. nih.gov

¹H NMR spectroscopy reveals the chemical environment of protons, their multiplicity, and their coupling constants, offering insights into the connectivity of the molecule. In the case of mutactimycin AP, the ¹H NMR spectrum showed characteristic signals for aromatic protons, diastereotopic protons in the alkyl ring, and signals corresponding to the sugar moiety. nih.gov

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms present in the molecule. The chemical shifts in the ¹³C NMR spectrum of mutactimycin AP were compared with literature values for similar structures, which aided in identifying the carbohydrate moiety as α-3-O-methyl rhamnose. nih.govmdpi.com

2D NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC correlations were instrumental in connecting the anthraquinone (B42736) ring to the alkyl ring and in placing substituents on the benzene (B151609) ring of mutactimycin AP. nih.gov Specifically, the correlation between H-11 and C-10 established the link between the anthraquinone and alkyl moieties, while correlations from H10A/H10B to C-8 and H-7 to C-9 confirmed the structure of the alkyl ring. nih.gov

A comparison of the NMR data for mutactimycin AP with another congener, mutactimycin E, was also performed to highlight structural differences. researchgate.net

| ¹H and ¹³C NMR Data for the Aglycone of a Mutactimycin Congener (Mutactimycin AP) in CDCl₃ | | :--- | :--- | :--- | | Position | δC (ppm) | δH (ppm, mult., J in Hz) | | 2 | 137.2 | | | 3 | 126.9 | | | 4 | 158.9 | | | 4a | 114.9 | | | 5 | 187.9 | | | 6 | 161.7 | | | 6a | 110.9 | | | 7 | 72.7 | 4.89 (dd, J = 8.5, 6.5) | | 8 | 32.7 | 2.10 (ddd, J = 14.5, 8.5, 6.0), 1.87 (ddd, J = 14.5, 8.5, 6.5) | | 9 | 67.5 | 3.99 (q, J = 6.5) | | 10 | 44.3 | 2.92 (d, J = 18.0), 2.79 (d, J = 18.0) | | 10a | 134.6 | | | 11 | 121.7 | 7.35 (s) | | 11a | 133.4 | | | 12 | 182.0 | | | 12a | 117.8 | | | 1-OH | | 13.5 (s) | | 3-Me | 21.9 | 2.35 (s) | | 4-OMe | 56.4 | 3.82 (s) | | 9-Me | 21.8 | 1.34 (d, J = 6.5) |

Data derived from the analysis of mutactimycin AP. nih.gov

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. nih.gov For the analysis of mutactimycin congeners, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable. nih.gov This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula of the compound. The structural characterization of mutactimycin AP, for instance, was carried out using HR-ESI-LCMS. nih.govnih.gov This confirmed the molecular formula and provided evidence for the proposed structure.

| HR-ESI-MS Data for a Mutactimycin Congener (Mutactimycin AP) | | :--- | :--- | | Ion | [M+H]⁺ | | Calculated m/z | 513.2173 | | Found m/z | 513.2173 | | Molecular Formula | C₂₈H₃₂O₉ |

Data derived from the analysis of mutactimycin AP. nih.gov

Stereochemical Assignment and Conformational Analysis

Once the planar structure of 4-O,3'-O-didemethyl mutactimycin is established, the next critical step is to determine its three-dimensional arrangement, or stereochemistry. This is accomplished through a combination of advanced NMR techniques and computational modeling. nih.gov

Through-space NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for determining the relative stereochemistry of a molecule. These techniques detect protons that are close to each other in space, even if they are not directly connected through chemical bonds.

In the analysis of the related compound mutactimycin AP, ROESY was employed to confirm the relative stereochemistry. mdpi.com The presence or absence of specific ROESY correlations provided crucial information about the spatial orientation of different parts of the molecule. For example, the distances between the protons of the methyl group at position 9 (H-9Me) and the proton at position 7 (H-7), as well as the proton at position 3' (H-3') of the sugar moiety, were analyzed. researchgate.net The observation of a ROESY correlation between H-3' and H-9Me, and the absence of a correlation between H-7 and H-9Me, suggested that the sugar moiety folds over the ring towards the methyl group at position 9. mdpi.comresearchgate.net

Computational chemistry and molecular modeling serve as powerful tools to validate the stereochemical assignments made through experimental techniques. nih.govnih.gov For mutactimycin AP, the lowest energy conformers of the possible diastereomers were generated using software packages like Avogadro and CREST. nih.gov

The geometries of these conformers were then optimized, and the distances between key protons were measured. mdpi.com In the case of mutactimycin AP, the calculated distances between the protons on the methyl group at position 9 and the protons at positions 7 and 3' were compared with the experimental ROESY data. researchgate.net This comparison revealed that the relative stereochemistry deduced from ¹³C chemical shifts was consistent with the through-space NMR data. mdpi.com The modeling showed that H-7 and the methyl group at position 9 are on opposite sides of the ring, which aligns with the experimental observations. researchgate.net

Structural Relationship and Comparative Analysis with Mutactimycin Congeners

The mutactimycins are a family of anthracycline-type compounds that share a common structural scaffold but differ in their substitution patterns. mdpi.com These compounds are structurally similar to the well-known anti-cancer drug doxorubicin (B1662922), with key differences being the absence of carbonylated substituents on ring A and the nature of the deoxy-glycoside moieties. nih.gov

A comparative analysis of the NMR data of different mutactimycin congeners can highlight these structural variations. For instance, a comparison of the NMR data for mutactimycin AP with that of mutactimycin E provides insights into the effect of different substituents on the chemical shifts of the core structure. researchgate.net Mutactimycin AP is notable as it is the first in its family to lack an oxygen atom at position 11. nih.gov This structural uniqueness can have significant implications for its chemical and biological properties.

Comparative Analysis with Mutactimycin A, D, and E

The mutactimycin family is characterized by a tetracyclic aglycone core glycosidically linked to a deoxysugar moiety. Variations in the substitution patterns on both the aglycone and the sugar account for the diversity within this family. 4-O,3'-O-didemethyl mutactimycin represents a naturally occurring modification of the more commonly known mutactimycins.

Mutactimycin A possesses two methoxy (B1213986) groups, one at the C-4 position of the anthracycline core and another at the C-3' position of the attached rhamnose sugar. In contrast, 4-O,3'-O-didemethyl mutactimycin lacks both of these methyl groups, featuring hydroxyl groups at these positions instead. This double demethylation significantly alters the polarity and potential hydrogen bonding capabilities of the molecule.

While the specific structure of Mutactimycin D is less commonly cited in recent literature, earlier reports describe it as a related anthracycline. However, for a direct and well-documented comparison, Mutactimycin E offers a clear structural relationship. Mutactimycin E is characterized by the hydroxylation at the C-8 position of the aglycone, a feature that distinguishes it from Mutactimycin A. sci-hub.box When compared to 4-O,3'-O-didemethyl mutactimycin, Mutactimycin E retains the methoxy groups at the C-4 and C-3' positions, highlighting the specific demethylations as the primary difference in the former.

The structural elucidation of these compounds has been primarily achieved through a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) experiments. nih.govgwdguser.de These methods allow for the precise assignment of protons and carbons and establish the connectivity and stereochemistry of the molecule.

| Feature | 4-O,3'-O-didemethyl mutactimycin | Mutactimycin A | Mutactimycin E |

| C-4 Substitution | -OH | -OCH₃ | -OCH₃ |

| C-3' Substitution | -OH | -OCH₃ | -OCH₃ |

| C-8 Substitution | -OH | -H | -OH |

Structural Similarities and Differences with 3'-O-demethyl Mutactimycin

A more closely related analogue to 4-O,3'-O-didemethyl mutactimycin is 3'-O-demethyl mutactimycin . As its name suggests, this compound shares the demethylation at the C-3' position of the sugar moiety. gwdguser.de This means both compounds possess a hydroxyl group at this position, differentiating them from Mutactimycin A and E.

The key and sole structural difference between these two molecules lies at the C-4 position of the anthracycline core. While 3'-O-demethyl mutactimycin retains the methoxy group at C-4, 4-O,3'-O-didemethyl mutactimycin is further demethylated at this position to feature a hydroxyl group. gwdguser.de This additional demethylation event in 4-O,3'-O-didemethyl mutactimycin further increases its polarity compared to its mono-demethylated counterpart.

The isolation of both 3'-O-demethyl and 4-O,3'-O-didemethyl mutactimycins from the same actinomycete strains, such as Nocardia pseudobrasiliensis and Streptomyces sp. GW 60/1571, suggests a common biosynthetic pathway with stepwise demethylation steps. gwdguser.de

| Feature | 4-O,3'-O-didemethyl mutactimycin | 3'-O-demethyl mutactimycin |

| C-4 Substitution | -OH | -OCH₃ |

| C-3' Substitution | -OH | -OH |

Distinctions from Doxorubicin and Other Clinical Anthracyclines

While the mutactimycins belong to the broader class of anthracyclines, they possess distinct structural features that set them apart from clinically utilized members like Doxorubicin . nih.gov The primary and most significant difference lies in the substitution on ring A of the tetracyclic core.

Doxorubicin and other clinical anthracyclines, such as Daunorubicin, are characterized by a C-9 acetyl or hydroxyacetyl side chain. This functionality is crucial for their mechanism of action, which involves the inhibition of topoisomerase II. In stark contrast, the mutactimycins, including 4-O,3'-O-didemethyl mutactimycin, lack any carbonylated substituents at the C-9 position. nih.gov Instead, they typically feature a simple methyl group.

Another key point of divergence is the nature of the sugar moiety. Doxorubicin contains an aminosugar, daunosamine. The mutactimycins, on the other hand, are glycosylated with a deoxysugar, often a derivative of rhamnose. nih.gov The presence of the amino group in doxorubicin's sugar is a critical feature for its DNA binding affinity. The stereochemistry of the glycosidic linkage and the sugar itself also contributes to the unique biological profiles of each subclass of anthracyclines.

These fundamental structural disparities between the mutactimycins and clinical anthracyclines like doxorubicin are responsible for their different biological activity profiles, with mutactimycins generally exhibiting more potent antibacterial rather than anticancer activity.

| Feature | 4-O,3'-O-didemethyl mutactimycin | Doxorubicin |

| Aglycone Ring A (C-9) | Methyl group | Hydroxyacetyl group |

| Sugar Moiety | Deoxysugar (rhamnose derivative) | Aminosugar (daunosamine) |

| Primary Biological Activity | Antibacterial | Anticancer |

Biosynthetic Pathways and Precursor Studies of Mutactimycins

Elucidation of the Anthracycline Biosynthetic Machinery in Actinomycetes

Actinomycetes, particularly species of the genus Streptomyces, are prolific producers of secondary metabolites with diverse biological activities, including many clinically important anticancer drugs like doxorubicin (B1662922). universiteitleiden.nlnih.gov The biosynthesis of the anthracycline core structure is a complex process initiated by a type II polyketide synthase (PKS) that iteratively condenses simple acetate (B1210297) units. Subsequent enzymatic modifications, including cyclizations, aromatizations, and tailoring reactions, lead to the formation of the characteristic tetracyclic aglycone.

The genetic blueprints for this intricate process are encoded within biosynthetic gene clusters (BGCs). nih.gov These clusters typically contain genes for the PKS, as well as for the enzymes responsible for subsequent modifications, sugar biosynthesis, and glycosylation. nih.govresearchgate.net The regulation of these BGCs is also complex, often involving cluster-situated regulatory proteins that control the expression of the biosynthetic genes. nih.gov Advances in genome mining and sequencing have revealed a vast number of uncharacterized BGCs in actinomycetes, suggesting a rich and largely untapped source of novel bioactive compounds. nih.gov

Investigations into the O-Demethylation Steps in Mutactimycin Biosynthesis

A key feature in the biosynthesis of 4-O,3'-O-didemethyl mutactimycin is the removal of two methyl groups from the precursor molecule. O-demethylation reactions are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases and Fe(II)/2-oxoglutarate-dependent dioxygenases. nih.gov In the context of mutactimycin biosynthesis, these demethylation events are critical tailoring steps that occur on the anthracycline scaffold.

While the specific enzymes responsible for the 4-O and 3'-O-demethylation in the mutactimycin pathway have not been definitively characterized in all producing organisms, studies on other microbial secondary metabolites provide valuable insights. Demethylases play a crucial role in diversifying the chemical structures of natural products, often leading to altered biological activities. nih.gov The presence of demethylated mutactimycin analogues like 4-O,3'-O-didemethyl mutactimycin highlights the activity of such enzymes within the producing actinomycete strains.

Glycosyltransferase Activity and Glycodiversification Pathways Affecting Mutactimycin Analogues

The attachment of one or more sugar moieties, a process known as glycosylation, is a final and critical step in the biosynthesis of many anthracyclines, including the mutactimycins. universiteitleiden.nlrsc.org This process is catalyzed by enzymes called glycosyltransferases, which exhibit a remarkable degree of flexibility in the sugars they can transfer. nih.gov This flexibility is a key driver of the structural diversity observed within the mutactimycin family. nih.gov

Glycosyltransferases recognize and transfer activated sugar molecules, typically in the form of nucleotide diphosphate (B83284) (NDP)-sugars, to the aglycone core. The specific sugar attachments can significantly influence the biological properties of the final compound. nih.gov The study of glycosyltransferases in mutactimycin-producing organisms reveals the potential for glycodiversification, a strategy that involves introducing different sugar moieties to create novel analogues with potentially improved therapeutic properties. nih.gov The presence of different sugar attachments in various mutactimycin analogues underscores the promiscuity of the glycosyltransferases involved in their biosynthesis. nih.govmdpi.com

Molecular and Cellular Biological Activity of 4 O,3 O Didemethyl Mutactimycin

Comparative Biological Activity with Related Mutactimycins and Other Anthracyclines

While specific biological activity data for 4-O,3'-O-didemethyl mutactimycin is not currently available in published scientific literature, a comparative analysis can be drawn from the activities of its structural relatives within the mutactimycin family and the broader class of anthracycline antibiotics. Mutactimycins are known for their antibacterial properties, particularly against Gram-positive bacteria, and as anthracyclines, they share a structural framework with potent anticancer agents like doxorubicin (B1662922). nih.govresearchgate.net

Mutactimycins, such as mutactimycin AP, have demonstrated notable antibacterial efficacy. For instance, mutactimycin AP shows activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.govnih.gov This is consistent with the general activity profile of mutactimycins, which often exhibit strong inhibition of Gram-positive bacteria but weaker effects on Gram-negative bacteria. nih.gov The structural similarities between mutactimycins and doxorubicin, a cornerstone of cancer chemotherapy, suggest that mutactimycin derivatives may also possess cytotoxic activities against cancer cells. researchgate.net

The biological activity of anthracyclines is intrinsically linked to their chemical structure. Modifications to the aglycone or the sugar moieties can significantly influence their potency and spectrum of activity. For example, the presence and nature of substituents on the anthraquinone (B42736) core and the attached deoxysugars are critical determinants of their interaction with biological targets, which are believed to include DNA and topoisomerase enzymes.

To illustrate the comparative biological activities within the mutactimycin family and against a well-established anthracycline, the following tables summarize available data on the antimicrobial and cytotoxic effects of related compounds.

Table 1: Comparative Antibacterial Activity of Mutactimycin Analogs

| Compound/Organism | Bacillus subtilis | Staphylococcus aureus (Methicillin-resistant) | Enterococcus pseudoavium |

| Mutactimycin PR | Active nih.gov | - | - |

| Mutactimycin AP | - | Active nih.gov | Active nih.gov |

Note: "Active" indicates reported inhibitory activity. A dash (-) indicates that no data is available in the cited sources.

Table 2: Comparative Cytotoxic Activity of Related Anthracyclines

| Compound | Cell Line | Activity Metric | Value |

| Doxorubicin | Various Cancer Cell Lines | IC50 | Potent (Sub-micromolar range) researchgate.net |

Note: Doxorubicin is a widely used anticancer drug with potent activity against a broad range of cancers. Specific IC50 values vary depending on the cell line.

The demethylation at the 4-O and 3'-O positions in 4-O,3'-O-didemethyl mutactimycin would likely alter its biological profile compared to other mutactimycins. The hydroxyl groups introduced at these positions could change the molecule's polarity, hydrogen bonding capacity, and ultimately its interaction with cellular targets. Without direct experimental data, the precise impact of these structural modifications on the antibacterial and cytotoxic potency of 4-O,3'-O-didemethyl mutactimycin remains a subject for future investigation.

Structure Activity Relationship Sar Studies of 4 O,3 O Didemethyl Mutactimycin and Its Analogues

Influence of O-Demethylation at the 4-O and 3'-O Positions on Biological Potency

The biological potency of mutactimycin analogues is significantly influenced by the pattern of methylation on the anthracycline and sugar moieties. The removal of methyl groups at the 4-O and 3'-O positions, resulting in 4-O,3'-O-didemethyl mutactimycin, has been a key area of investigation in structure-activity relationship (SAR) studies. These studies aim to understand how such modifications affect the compound's antibacterial and anticancer activities.

Research into various mutactimycin analogues has highlighted the critical role of these positions. While specific data on the direct comparison of 4-O,3'-O-didemethyl mutactimycin with its methylated counterparts is part of ongoing research, the general trend in anthracycline antibiotics suggests that such modifications can lead to significant changes in biological activity. These changes can range from enhanced potency against specific bacterial strains or cancer cell lines to a complete loss of activity.

The following table summarizes the biological activities of some mutactimycin analogues, illustrating the impact of structural modifications.

| Compound | Modification | Target Organism/Cell Line | Activity |

| Mutactimycin A | - | Methicillin-resistant Staphylococcus aureus | Strong antibacterial activity nih.gov |

| Mutactimycin E | - | Methicillin-resistant Staphylococcus aureus | Strong antibacterial activity nih.govresearchgate.net |

| Mutactimycin AP | No oxygen at position 11 | Methicillin-resistant Staphylococcus aureus | Significant antibacterial activity nih.govnih.gov |

| Mutactimycin AP | No oxygen at position 11 | Enterococcus pseudoavium | Antibacterial activity nih.govnih.gov |

| Mutactimycin AP | No oxygen at position 11 | Staphylococcus aureus subsp. aureus | Antibacterial activity nih.govnih.gov |

Role of the Anthracycline Aglycone Core in Biological Activity

The anthracycline aglycone core is a fundamental structural component responsible for the primary mechanism of action of this class of compounds, which includes DNA intercalation and inhibition of topoisomerase II. nih.govnih.gov This tetracyclic ring system provides the planar structure necessary to insert between DNA base pairs, disrupting DNA replication and transcription, which is a key factor in their anticancer and antibacterial effects. nih.gov

Modifications to the aglycone can have profound effects on biological activity. For example, the oxidation patterns on the aglycone can differ between various anthracyclines, influencing their mechanism of action. nih.gov The core structure's ability to undergo redox chemistry can also lead to the formation of reactive oxygen species (ROS), contributing to cellular damage. nih.gov

Impact of Glycosidic Moiety Variations on Molecular Interactions and Selectivity

The glycosidic moiety, or sugar portion, of mutactimycins and other anthracyclines plays a critical role in their biological activity, influencing molecular interactions and target selectivity. nih.govresearchgate.net The sugar unit is not merely a passive component but actively participates in binding to the minor groove of DNA and interacting with enzymes like topoisomerase II. nih.govresearchgate.net

Variations in the sugar moiety can significantly alter the pharmacological profile of the compound. For instance, the number of sugar units, their type, and their stereochemistry can affect the drug's ability to recognize and bind to its target. nih.gov In some anthracycline analogues, the addition of a second sugar residue has been shown to be critically dependent on its orientation for optimal cytotoxic and antitumor activity. nih.gov

Stereochemical Contributions to Activity and Target Recognition

Stereochemistry is a critical determinant of the biological activity of mutactimycins and their analogues, profoundly influencing their interaction with chiral biological targets such as enzymes and DNA. michberk.comnih.gov The specific three-dimensional arrangement of atoms in the molecule dictates how it fits into the binding sites of its targets, and even subtle changes in stereochemistry can lead to significant differences in potency and selectivity. nih.govpioneerpublisher.combiomedgrid.com

The absolute stereochemistry of the sugar moiety itself is also crucial. For many mutactimycins, the carbohydrate is assumed to have the same absolute stereochemistry as previously reported (1’R, 2’R, 3’R, 4’S, 5’S). nih.govresearchgate.net The interaction between the sugar and the aglycone, influenced by their respective stereochemistries, can lead to a conformation where the sugar folds over the aglycone ring. This spatial arrangement is believed to be important for target recognition and biological activity. nih.govresearchgate.net Studies on other chiral molecules have consistently shown that one enantiomer or diastereomer is often significantly more active than the others, highlighting the importance of stereoselective synthesis and testing in drug development. nih.govpioneerpublisher.combiomedgrid.com

Synthetic and Semi Synthetic Approaches to Mutactimycin Analogues and Derivatives

Chemical Modification Strategies for the Anthracycline Core

The anthracycline core, or aglycone, presents several sites for chemical modification. One such position is the C4-hydroxyl group. The demethylation at this position to yield a 4-O-demethyl analogue represents a significant alteration of the molecule's electronic and steric properties.

In a notable discovery, 4-O,3'-O-didemethyl mutactimycin was isolated as a natural product from the actinomycete strains Nocardia pseudobrasiliensis and Streptomyces sp. GW 60/1571. gwdguser.de This finding demonstrates that O-demethylation at the C4 position is a naturally occurring biosynthetic modification. While this specific compound was discovered via fermentation, chemical methods for such modifications are well-established in anthracycline chemistry. For instance, synthetic strategies have been developed for the 4-O-methylation of the related anthracycline aclacinomycin A, highlighting that the C4-hydroxyl is a chemically accessible site for derivatization. nih.gov The natural occurrence of the 4-O-demethyl structure in the mutactimycin family suggests that this modification could be a viable strategy for intentionally creating new analogues with altered biological functions.

Derivatization of the Carbohydrate Moiety to Explore New Biological Activities

The carbohydrate portions of anthracyclines are critical for their biological activity, influencing DNA binding, cellular uptake, and interaction with molecular targets. The derivatization of these sugar moieties is a cornerstone of developing new analogues.

The structure of 4-O,3'-O-didemethyl mutactimycin features a demethylated sugar, specifically at the 3'-O position. gwdguser.de This modification was identified alongside the related compound 3'-O-demethyl mutactimycin , which was also isolated from the same bacterial strains. gwdguser.de This demonstrates that demethylation of the carbohydrate is a key diversification strategy employed in nature.

The biological impact of this modification is significant. When tested, 3'-O-demethyl mutactimycin showed moderate activity against Gram-positive bacteria, although it was less potent than the parent compound, mutactimycin. gwdguser.de This aligns with a broader principle in antibiotic development where sugar modifications can fine-tune activity. For example, the semi-synthesis of 3-O-demethylfortimicin A, an analogue of a different aminoglycoside antibiotic, resulted in a compound with significantly higher antibacterial activity against several strains, including Pseudomonas aeruginosa, compared to its parent fortimicin (B10828623) A. nih.gov These findings underscore the potential of carbohydrate derivatization, specifically O-demethylation, to modulate the biological activity spectrum of mutactimycins.

Chemoenzymatic Synthesis for Glycodiversification

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the flexibility of chemical synthesis to create complex molecules. This approach is particularly powerful for glycodiversification—the process of creating a variety of glycosylated structures.

The natural co-production of mutactimycin, 3'-O-demethyl mutactimycin, and 4-O,3'-O-didemethyl mutactimycin by Nocardia and Streptomyces strains points to a sophisticated enzymatic machinery capable of performing selective demethylation reactions. gwdguser.de It is hypothesized that specific O-demethylase enzymes within these organisms are responsible for removing methyl groups from the anthracycline core and the sugar moiety.

Harnessing such enzymes is a key goal of synthetic biology. By identifying and isolating the genes encoding these demethylases from the producing organisms, it becomes possible to use them as biocatalysts. These enzymes could be used in whole-cell biotransformation systems or in cell-free enzymatic reactors to selectively demethylate mutactimycin or other related anthracyclines. This chemoenzymatic approach offers a highly specific and environmentally benign alternative to complex chemical protection-deprotection schemes, enabling the targeted synthesis of compounds like 4-O,3'-O-didemethyl mutactimycin.

Development of Novel Synthetic Mutactimycin Analogues

The development of novel mutactimycin analogues is driven by the need for new antibiotics to combat resistant pathogens. While total synthesis provides a route to entirely new structures, the isolation and semi-synthesis of derivatives from natural products remains a highly effective discovery engine.

The compound 4-O,3'-O-didemethyl mutactimycin stands as a prime example of a novel analogue identified through the screening of microbial metabolites. gwdguser.de Its structure was elucidated using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which confirmed its relationship to the known mutactimycin family.

The table below summarizes the key physicochemical properties that differentiate 4-O,3'-O-didemethyl mutactimycin from its methylated precursors, as determined during its initial characterization. gwdguser.de

Table 1: Physicochemical Properties of Mutactimycin and its Demethylated Analogues

| Compound Name | Chemical Formula | Molecular Ion [M+H]⁺ (m/z) | Key Structural Difference |

|---|---|---|---|

| Mutactimycin | C₂₈H₃₂O₁₁ | 557 | Fully methylated at C4-O and C3'-O |

| 3'-O-demethyl mutactimycin | C₂₇H₃₀O₁₁ | 531 | Demethylated at C3'-O on sugar |

| 4-O,3'-O-didemethyl mutactimycin | C₂₆H₂₈O₁₁ | 517 | Demethylated at C4-O on core and C3'-O on sugar |

This table is generated based on data from Gräfe et al., 1993. gwdguser.de

The biological evaluation of these novel analogues provides crucial insights into their potential. The study of 3'-O-demethyl mutactimycin revealed its activity profile, as shown in the table below.

Table 2: In Vitro Antibacterial Activity (MIC, µg/ml) of a Demethylated Mutactimycin Analogue

| Organism | 3'-O-demethyl mutactimycin |

|---|---|

| Bacillus subtilis | 12.5 |

| Staphylococcus aureus SG 511 | 25 |

| Streptococcus faecalis | 50 |

| Escherichia coli | >100 |

This table is generated based on data from Gräfe et al., 1993. gwdguser.de

The discovery and characterization of 4-O,3'-O-didemethyl mutactimycin not only adds a new member to the mutactimycin family but also validates demethylation at both the aglycone and the sugar as a viable pathway for generating structural diversity. These findings provide a roadmap for future synthetic and semi-synthetic efforts aimed at creating novel anthracyclines.

Advanced Research Methodologies and Future Directions in Mutactimycin Studies

High-Throughput Screening for Novel Biological Targets (Excluding Clinical Outcomes)

High-Throughput Screening (HTS) provides the capability to rapidly test vast libraries of molecules, including natural products and their synthetic derivatives, against a multitude of biological assays. nih.gov For 4-O,3'-O-didemethyl mutactimycin, HTS is a powerful tool for moving beyond known activities to uncover entirely new biological targets and mechanisms of action, independent of clinical outcomes. The primary HTS approaches are cell-based assays and target-based assays. nih.gov

Cell-based HTS can identify compounds that affect a specific cellular phenotype, such as the inhibition of bacterial growth, without a priori knowledge of the molecular target. nih.gov A modern application of this is the development of three-dimensional (3D) cell-based assays, which can more accurately mimic the in vivo environment, to screen for molecules active against intracellular pathogens. nih.gov Conversely, target-based screening assays are designed to identify molecules that interact with a specific, purified biological target, such as an enzyme or receptor. nih.gov HTS assays have successfully identified inhibitors for a wide array of targets, including DNA gyrase, various proteases, and components of the bacterial translation machinery. nih.gov

A forward-thinking strategy for 4-O,3'-O-didemethyl mutactimycin would involve developing a platform to screen for analogues with potent activity. d-nb.inforesearchgate.net This could lead to the discovery of derivatives that interact with novel bacterial targets, potentially overcoming existing resistance mechanisms. researchgate.net For instance, a fluorescent probe could be developed for use in HTS to screen for inhibitors of specific enzymes, such as the bacterial β-lactamase. nih.gov

Table 1: High-Throughput Screening Strategies for 4-O,3'-O-didemethyl mutactimycin

| Screening Strategy | Principle | Potential Application for Mutactimycins | Example Targets/Assays |

|---|---|---|---|

| Whole-Cell Phenotypic Screening | Measures the effect of a compound on the overall phenotype of a living cell (e.g., growth inhibition). | Identify novel analogues active against a panel of drug-resistant bacterial strains. | Minimum Inhibitory Concentration (MIC) assays against ESKAPE pathogens. nih.gov |

| Target-Based Screening | Measures the interaction of a compound with a specific, isolated biological molecule (e.g., an enzyme). nih.gov | Discover direct molecular targets of 4-O,3'-O-didemethyl mutactimycin or its derivatives. | Enzyme inhibition assays (e.g., DNA gyrase, topoisomerase, kinases); Receptor binding assays. nih.gov |

| High-Content Screening (HCS) | An image-based assay that provides data on multiple cellular parameters simultaneously. | Determine the effect of mutactimycins on bacterial cell morphology, membrane integrity, and DNA replication. | Automated microscopy to quantify changes in bacterial cell size, shape, and nucleoid condensation. |

| Reporter Gene Assays | Uses a reporter gene (e.g., luciferase, GFP) linked to a specific promoter to measure the activation or inhibition of a specific cellular pathway. | Identify mutactimycin analogues that specifically disrupt stress response pathways or virulence factor expression in bacteria. | SOS response reporter assay; Quorum sensing pathway reporter assay. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of 4-O,3'-O-didemethyl mutactimycin is fundamental for its future bioengineering. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-level view of the biological processes governing its production. nih.govfrontiersin.org Metabolomics focuses on the global profile of metabolites in a biological system, allowing for the identification of pathway intermediates, while proteomics identifies the proteins present, including the enzymes responsible for the biosynthetic steps. mdpi.comfrontiersin.org

By comparing the proteomic and metabolomic profiles of a high-producing mutactimycin strain with a non-producing mutant or the same strain under different culture conditions, researchers can identify key enzymes and metabolic intermediates involved in the pathway. aidic.it For example, differential proteomic analysis in Amycolatopsis balhimycina revealed a link between the production of the antibiotic balhimycin (B1255283) and the upregulation of enzymes in the central carbon metabolism, which supply the necessary building blocks. aidic.it Similarly, metabolomic approaches can provide a real-time snapshot of the cell's physiological state, connecting gene expression to the final chemical phenotype. frontiersin.orgnih.gov This integrated approach can pinpoint metabolic bottlenecks that, once addressed, could lead to significantly improved production yields. frontiersin.org

Table 2: Integrated Omics Workflow for Elucidating Mutactimycin Biosynthesis

| Omics Technology | Role in Pathway Elucidation | Data Output | Key Insights Gained |

|---|---|---|---|

| Genomics | Identifies the biosynthetic gene cluster (BGC) responsible for producing the mutactimycin scaffold. | DNA sequence of the BGC, annotation of putative enzymes (PKS, NRPS, glycosyltransferases, tailoring enzymes). | Provides the genetic blueprint for mutactimycin production. mdpi.com |

| Transcriptomics (RNA-Seq) | Quantifies the expression levels of genes within the BGC under different conditions. | Gene expression profiles. | Identifies regulatory genes and reveals which biosynthetic genes are activated during production. nih.gov |

| Proteomics (LC-MS/MS) | Identifies and quantifies the enzymes (the protein products of the genes) actually present in the cell during antibiotic production. aidic.it | Catalogue of expressed proteins and their relative abundance. | Confirms the translation of biosynthetic genes and identifies key enzymes correlated with high-yield production. frontiersin.orgaidic.it |

| Metabolomics (GC-MS, LC-MS) | Identifies and quantifies the small-molecule intermediates and final products of the biosynthetic pathway. mdpi.comfrontiersin.org | Profiles of intracellular and extracellular metabolites. | Identifies pathway intermediates, shunt products, and potential precursor limitations. nih.gov |

Advanced Imaging Techniques for Subcellular Localization and Target Engagement

Visualizing where a compound accumulates within a cell and how it interacts with its target is crucial for understanding its mechanism of action. Advanced imaging techniques, particularly fluorescence microscopy, are essential for these investigations. nih.gov A key strategy involves the use of fluorescently labeled probes. nih.gov For 4-O,3'-O-didemethyl mutactimycin, a fluorescent analogue could be synthesized by attaching a small organic fluorophore. The small size of such probes is advantageous as it allows for easier cell penetration and reduces the risk of altering the compound's biological activity. nih.gov

Once a fluorescent mutactimycin probe is developed, techniques like confocal laser scanning microscopy (CLSM) can be used to determine its subcellular localization within bacterial cells—for example, whether it accumulates in the cytoplasm, associates with the cell membrane, or targets the nucleoid. To visualize target engagement directly, a strategy involving co-localization could be employed. If the putative target protein is known, it can be tagged with a different colored fluorescent protein (e.g., GFP), and the colocalization of the labeled mutactimycin and the labeled target would provide strong evidence of a direct interaction. For super-resolution microscopy (SRM), which can overcome the diffraction limit of light, the size of the fluorescent label is a critical factor to minimize localization errors. nih.gov

Table 3: Application of Advanced Imaging to Mutactimycin Research

| Imaging Technique | Principle | Application for Mutactimycins | Information Obtained |

|---|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, creating sharp optical sections of the specimen. | Visualize the distribution of a fluorescently-labeled mutactimycin analogue in bacterial cells or biofilms. | Subcellular localization (e.g., cytoplasm, membrane, nucleoid). nih.gov |

| Förster Resonance Energy Transfer (FRET) Microscopy | Measures energy transfer between two light-sensitive molecules (donor and acceptor) when in close proximity. | Detect direct interaction between a donor-labeled mutactimycin and an acceptor-labeled target protein in live cells. | Confirmation of target engagement and measurement of interaction dynamics in a native cellular context. |

| Super-Resolution Microscopy (e.g., STORM, PALM) | A class of techniques that bypass the diffraction limit of light, enabling imaging at the nanoscale. | Visualize the precise location of mutactimycin molecules relative to specific cellular structures or target complexes at high resolution. | Nanoscale mapping of drug-target interactions. nih.gov |

| Live-Cell Imaging | Time-lapse microscopy of living cells. | Track the uptake and dynamic behavior of a fluorescent mutactimycin probe over time. | Kinetics of cellular uptake and observation of downstream morphological changes in real-time. |

Computational Drug Discovery and Rational Design of Mutactimycin Analogues

Computational methods are revolutionizing drug discovery by enabling the rational design of new molecules with improved potency and specificity. springernature.com This approach begins with understanding the three-dimensional structure of the drug target and how the compound binds to it. For 4-O,3'-O-didemethyl mutactimycin, molecular docking simulations can be used to predict its binding mode and affinity to known anthracycline targets, such as bacterial DNA gyrase and topoisomerase IV. nih.gov

Based on these structural insights, a rational design workflow can be implemented. nih.gov This process was successfully used to develop balanced dual-targeting antibiotics, where a chemical scaffold was systematically modified to achieve equipotent inhibition of two different bacterial enzymes. nih.gov A similar strategy could be applied to the mutactimycin core. Computational modeling can predict how specific chemical modifications—for instance, at the demethylated positions or on the sugar moiety—would affect binding to the target. This in silico screening allows chemists to prioritize the synthesis of only the most promising analogues, saving significant time and resources. This approach has proven effective in the design of analogues for complex natural products like CC-1065 and pactamycin, where new derivatives with enhanced potency were created based on an understanding of structure-activity relationships. oregonstate.eduresearchgate.net

Table 4: Computational Workflow for Rational Analogue Design

| Step | Computational Method | Objective | Outcome |

|---|---|---|---|

| 1. Target Identification & Modeling | Homology Modeling / X-ray Crystallography | Obtain a high-resolution 3D structure of the biological target. | A 3D model of the target protein's binding site. |

| 2. Molecular Docking | Docking software (e.g., AutoDock, GOLD) | Predict the binding pose and affinity of 4-O,3'-O-didemethyl mutactimycin within the target's active site. | A model of the drug-target complex, highlighting key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov |

| 3. In Silico Analogue Design | Molecular modeling software | Design a virtual library of new mutactimycin analogues with modifications predicted to enhance binding or other properties. | A set of novel chemical structures for virtual screening. |

| 4. Virtual Screening & Scoring | Docking simulations, Molecular Dynamics (MD) | Predict the binding affinity and stability of the designed analogues. | A ranked list of candidate analogues prioritized for chemical synthesis and biological testing. springernature.com |

| 5. Synthesis & Biological Evaluation | (Wet Lab) | Synthesize the top-ranked candidates and test their biological activity. | Validation of the computational predictions and identification of lead compounds. nih.gov |

Prospects for Engineered Biosynthesis and Strain Improvement for Production of Novel Mutactimycins

Engineered biosynthesis offers a powerful alternative to chemical synthesis for producing complex natural products and their analogues. nih.gov A key first step is the heterologous expression of the mutactimycin biosynthetic gene cluster (BGC) in a well-characterized and genetically tractable host, such as Streptomyces albus. nih.gov This provides a clean and reliable platform for genetic manipulation.

Once the BGC is functional in a heterologous host, several strategies can be employed to generate novel mutactimycins. One powerful technique is the engineering of glycosyltransferases, the enzymes that attach the sugar moieties. By altering the substrate specificity of these enzymes, it is possible to attach different or novel sugars to the 4-O,3'-O-didemethyl mutactimycin core, potentially altering its biological activity. nih.gov Another approach is pathway engineering, where modules of the polyketide synthase (PKS) assembly line are modified or swapped to alter the chemical backbone of the molecule.

Alongside bioengineering efforts, classical strain improvement remains crucial for achieving industrially viable production titers. mdpi.comresearchgate.net This involves subjecting the producing strain to random mutagenesis (e.g., using UV radiation or chemical mutagens) followed by screening for higher-yielding mutants. researchgate.net A more modern approach involves introducing specific mutations, such as those conferring resistance to certain antibiotics like streptomycin, which have been shown to unexpectedly enhance the production of other secondary metabolites. nih.govdntb.gov.ua Combining these rational and random approaches provides a robust strategy for both generating novel mutactimycin analogues and ensuring they can be produced in sufficient quantities for further study. longdom.org

Table 5: Strategies for Engineered Biosynthesis and Strain Improvement

| Strategy | Description | Example Application |

|---|---|---|

| Heterologous Expression | Transferring the entire mutactimycin BGC into a high-producing, genetically amenable host strain. nih.gov | Expressing the mutactimycin BGC in Streptomyces albus to facilitate genetic engineering and improve yields. nih.gov |

| Glycosyltransferase Engineering | Modifying the gene for the glycosyltransferase enzyme to alter its sugar substrate specificity. nih.gov | Creating a library of mutactimycin analogues with different sugar attachments to explore structure-activity relationships. |

| Precursor-Directed Biosynthesis | Feeding synthetic, non-native precursor molecules to a fermentation culture to have them incorporated into the final product. | Supplying novel starter units to the PKS machinery to generate mutactimycins with modified aromatic rings. oregonstate.edu |

| Pathway Engineering | Genetic modification of the core biosynthetic enzymes (e.g., PKS/NRPS) to alter the chemical scaffold. | Deleting or inactivating tailoring enzymes (e.g., methyltransferases, oxidases) to produce new demethylated or hydroxylated analogues. |

| Classical Strain Improvement | Using random mutagenesis (e.g., UV, chemical mutagens) and screening to select for overproducing strains. researchgate.net | Generating a high-yield production strain for a novel, engineered mutactimycin analogue. nih.gov |

Q & A

Q. What safety protocols are critical when handling 4-O,3'-O-didemethyl mutactimycin in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.